2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H18N4O2/c1-23-17(21(27)24-11-9-14-6-2-3-7-15(14)13-24)12-16-19(23)22-18-8-4-5-10-25(18)20(16)26/h2-8,10,12H,9,11,13H2,1H3 |
InChI Key |
MXEYKZCVFLSIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions with methanesulfonic acid in methanol to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including eco-friendly solvents like PEG-400, can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for cyclization, potassium permanganate for oxidation, and palladium on carbon for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure and exhibits antileishmanial activity.
3,4-Dihydro-2(1H)-quinolinone: Known for its pharmacological properties, including phosphodiesterase inhibition and interaction with serotonin and dopamine receptors.
Uniqueness
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of multiple heterocyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
